Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-
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Overview
Description
Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy- is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of an ethylthio group, a nitro group, and two methoxy groups attached to the benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy- typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reagents and conditions for the synthesis may vary, but common steps include nitration, alkylation, and thioether formation.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process may include nitration using concentrated nitric acid and sulfuric acid, followed by alkylation with ethyl groups and subsequent introduction of methoxy and ethylthio groups under controlled conditions. The choice of catalysts and solvents plays a crucial role in optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly affecting the nitro group.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy- involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylthio and methoxy groups may also contribute to the compound’s overall activity by modulating its chemical reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-ethyl-4-nitro-: Shares the nitro and ethyl groups but lacks the methoxy and ethylthio groups.
1-Ethyl-4-(ethylthio)benzene: Contains the ethylthio group but lacks the nitro and methoxy groups.
4-Nitroanisole: Contains the nitro and methoxy groups but lacks the ethylthio and ethyl groups.
Uniqueness
Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy- is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring creates a unique electronic environment that influences the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
59903-59-2 |
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Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
4-(1-ethylsulfanyl-2-nitroethyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C12H17NO4S/c1-4-18-12(8-13(14)15)9-5-6-10(16-2)11(7-9)17-3/h5-7,12H,4,8H2,1-3H3 |
InChI Key |
BDYQDOUOXMNLBK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C[N+](=O)[O-])C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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